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Compound Name: 6-Bromo-2-chlorobenzothiazole

Cat. No.: B1270875

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-chlorobenzothiazole is a versatile heterocyclic building block of significant interest
in medicinal chemistry and materials science.[1] Its unique bifunctional nature, possessing both
a reactive chloro group at the 2-position and a bromo group at the 6-position, allows for
selective and sequential functionalization. This dual reactivity makes it a valuable intermediate
for the synthesis of a diverse array of more complex molecules, including pharmaceutical
agents and agrochemicals.[1] The benzothiazole core itself is a privileged structure found in
numerous biologically active compounds.[2] This guide provides an in-depth overview of the
synthesis, properties, and key applications of 6-bromo-2-chlorobenzothiazole as a synthetic
intermediate, complete with experimental protocols and data to facilitate its use in research and
development.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Bromo-2-chlorobenzothiazole is
presented in the table below.
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Property Value Reference
CAS Number 80945-86-4 [11[3]
Molecular Formula C7HsBrCINS [1][3]
Molecular Weight 248.53 g/mol [3]

White to off-white or pale
Appearance _ [1]
yellow crystalline powder

Melting Point 98-102 °C [1]

Purity 296% (GC) [1]

5 (CDCls) 7.95 (d, J=1.9 Hz,
Predicted 'H NMR 1H), 7.65 (d, J=8.7 Hz, 1H), N/A
7.50 (dd, J=8.7, 1.9 Hz, 1H)

0 (CDCIs) 152.0, 142.1, 137.9,
Predicted 3C NMR 129.8, 125.0, 122.3, 118.5, N/A
117.8

Note: Predicted NMR data is based on known values for 2-chlorobenzothiazole and the
expected substituent effects of bromine.

Synthesis of 6-Bromo-2-chlorobenzothiazole

A common and effective method for the synthesis of 6-Bromo-2-chlorobenzothiazole involves
a two-step process starting from the commercially available 4-bromoaniline. The initial step is
the formation of 2-amino-6-bromobenzothiazole, followed by a Sandmeyer-type reaction to
replace the amino group with a chloro group.
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Synthesis of 2-Amino-6-bromobenzothiazole Synthesis of 6-Bromo-2-chlorobenzothiazole
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Caption: Synthetic pathway to 6-Bromo-2-chlorobenzothiazole.

Experimental Protocols

Part 1: Synthesis of 2-Amino-6-bromobenzothiazole
This protocol is adapted from the synthesis of similar 2-aminobenzothiazoles.[4]

o Materials: 4-Bromoaniline, Potassium thiocyanate (KSCN), Bromine (Brz), Glacial acetic
acid.

e Procedure:
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o In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel,
and thermometer, dissolve 4-bromoaniline (1.0 eq) and potassium thiocyanate (3.0 eq) in
glacial acetic acid.

o Cool the mixture to 0-5 °C in an ice-salt bath.

o Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel,
maintaining the temperature below 10 °C.

o After the addition is complete, allow the mixture to stir at room temperature for 12-16
hours.

o Pour the reaction mixture into a beaker of ice water.

o Neutralize the solution with a concentrated ammonium hydroxide solution until a
precipitate forms.

o Filter the solid, wash thoroughly with water, and dry under vacuum.

o Recrystallize the crude product from ethanol to obtain pure 2-amino-6-
bromobenzothiazole.

Molecular . )
Molecular . Typical Yield .
Compound Weight ( g/mol Physical State
Formula ) (%)
2-Amino-6-
bromobenzothiaz  C7HsBrN2S 229.10 75-85 Pale yellow solid
ole

Part 2: Synthesis of 6-Bromo-2-chlorobenzothiazole via Sandmeyer Reaction

This protocol is a standard Sandmeyer reaction procedure.[5][6][7]

o Materials: 2-Amino-6-bromobenzothiazole, Sodium nitrite (NaNOz), Concentrated
hydrochloric acid (HCI), Copper(l) chloride (CuCl).
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e Procedure:

o In a beaker, suspend 2-amino-6-bromobenzothiazole (1.0 eq) in a mixture of concentrated
hydrochloric acid and water.

o Cool the suspension to 0-5 °C in an ice-salt bath.

o Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5
°C. Stir for 30 minutes to form the diazonium salt solution.

o In a separate flask, dissolve copper(l) chloride (1.2 eq) in concentrated hydrochloric acid
and cool to 0-5 °C.

o Slowly add the cold diazonium salt solution to the cold copper(l) chloride solution with
vigorous stirring.

o Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. A solid
precipitate should form.

o Filter the solid, wash with water, and then a small amount of cold ethanol.

o Dry the solid under vacuum. The crude product can be purified by column chromatography
on silica gel (eluent: hexane/ethyl acetate) or recrystallization from ethanol.

Molecular . )

Molecular . Typical Yield .
Compound Weight ( g/mol Physical State

Formula ) (%)
6-Bromo-2- )

] Off-white
chlorobenzothiaz ~ C7HsBrCINS 248.53 60-75 ) ]
| crystalline solid

ole

Applications in Palladium-Catalyzed Cross-Coupling
Reactions

6-Bromo-2-chlorobenzothiazole is an excellent substrate for various palladium-catalyzed
cross-coupling reactions, allowing for the introduction of a wide range of substituents at both
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the 2- and 6-positions. The differential reactivity of the C-Cl and C-Br bonds can be exploited
for selective functionalization. Generally, the C-Br bond is more reactive in oxidative addition to
palladium(0) than the C-Cl bond, allowing for selective reactions at the 6-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting 6-bromo-2-
chlorobenzothiazole with boronic acids or their esters.

6-Bromo-2-chlorobenzothiazole

Arylboronic Acid
Base
(e.g., K2C0O3)
Solvent
(e.g., Toluene/H20)

Click to download full resolution via product page

Caption: Suzuki-Miyaura coupling of 6-Bromo-2-chlorobenzothiazole.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is based on general procedures for Suzuki couplings of aryl bromides.[8][9]

o Materials: 6-Bromo-2-chlorobenzothiazole, Arylboronic acid,
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4], Potassium carbonate (K2CO3),
Toluene, Water.

e Procedure:
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o To a round-bottom flask, add 6-bromo-2-chlorobenzothiazole (1.0 eq), the arylboronic
acid (1.2 eq), and potassium carbonate (2.0 eq).

o Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
o Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
o Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

o Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction by
TLC.

o Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and
wash with water and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purify the crude product by column chromatography on silica gel.

Arylboronic Acid Product Typical Yield (%)
) ) 2-Chloro-6-
Phenylboronic acid ] 80-95
phenylbenzothiazole
) ) 2-Chloro-6-(4-
4-Methoxyphenylboronic acid 75-90

methoxyphenyl)benzothiazole

o ) ] 2-Chloro-6-(pyridin-3-
3-Pyridinylboronic acid ] 70-85
yl)benzothiazole

Sonogashira Coupling

The Sonogashira coupling allows for the formation of C-C triple bonds by reacting 6-bromo-2-
chlorobenzothiazole with terminal alkynes.
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Caption: Sonogashira coupling of 6-Bromo-2-chlorobenzothiazole.
Experimental Protocol: Sonogashira Coupling

This protocol is based on general procedures for Sonogashira couplings of aryl bromides.[10]
[11][12]

o Materials: 6-Bromo-2-chlorobenzothiazole, Terminal alkyne,
Bis(triphenylphosphine)palladium(ll) dichloride [PdCI2(PPhs)z], Copper(l) iodide (Cul),
Triethylamine (EtsN), Anhydrous tetrahydrofuran (THF).

e Procedure:

o To a Schlenk flask, add 6-bromo-2-chlorobenzothiazole (1.0 eq),
bis(triphenylphosphine)palladium(ll) dichloride (0.03 eq), and copper(l) iodide (0.05 eq).

o Evacuate and backfill the flask with an inert gas.

o Add anhydrous THF and triethylamine.
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o Add the terminal alkyne (1.2 eq) via syringe.

o Stir the reaction mixture at room temperature or heat to 50-60 °C for 6-12 hours,
monitoring by TLC.

o After completion, filter the reaction mixture through a pad of Celite, washing with THF.
o Concentrate the filtrate under reduced pressure.

o Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous
sodium sulfate, and concentrate.

o Purify the crude product by column chromatography on silica gel.

Terminal Alkyne Product Typical Yield (%)
2-Chloro-6-

Phenylacetylene ] 75-90
(phenylethynyl)benzothiazole
2-Chloro-6-

Ethynyltrimethylsilane ((trimethylsilyl)ethynyl)benzothi ~ 80-95
azole

2-Chloro-6-(hex-1-yn-1-
1-Hexyne ] 70-85
yl)benzothiazole

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by
reacting 6-bromo-2-chlorobenzothiazole with primary or secondary amines.
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Caption: Buchwald-Hartwig amination of 6-Bromo-2-chlorobenzothiazole.
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on general procedures for Buchwald-Hartwig aminations of aryl
bromides.[13][14][15][16]

o Materials: 6-Bromo-2-chlorobenzothiazole, Amine (primary or secondary),
Tris(dibenzylideneacetone)dipalladium(0) [Pdz(dba)s], 2-Dicyclohexylphosphino-2',4',6'-
triisopropylbiphenyl (XPhos), Sodium tert-butoxide (NaOtBu), Anhydrous toluene.

e Procedure:

o To a glovebox or an oven-dried Schlenk tube, add Pdz(dba)s (0.02 eq) and XPhos (0.04
eq).

o Add 6-bromo-2-chlorobenzothiazole (1.0 eq), the amine (1.2 eq), and sodium tert-
butoxide (1.4 eq).
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o Add anhydrous, degassed toluene.

o Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by
TLC.

o Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of
Celite.

o Concentrate the filtrate and purify the crude product by column chromatography on silica
gel.

Amine Product Typical Yield (%)

) 4-(2-Chlorobenzothiazol-6-
Morpholine ) 85-95
yl)morpholine

. N-(2-Chlorobenzothiazol-6-
Aniline N 70-85
ylaniline

) ) N-(2-Chlorobenzothiazol-6-yl)-
Diethylamine ) 75-90
N-ethylamine

Conclusion

6-Bromo-2-chlorobenzothiazole is a highly valuable and versatile synthetic intermediate. Its
dual reactive sites allow for a range of selective transformations, particularly through palladium-
catalyzed cross-coupling reactions. This guide provides a foundation for the synthesis and
application of this important building block, offering detailed protocols and expected outcomes
based on established chemical principles and analogous reactions. The ability to readily
introduce diverse functionalities at the 6-position makes 6-bromo-2-chlorobenzothiazole a
key component in the design and synthesis of novel compounds for drug discovery and
materials science. Further exploration of its reactivity, particularly in sequential cross-coupling
reactions, will undoubtedly continue to expand its utility in the field of organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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